molecular formula C11H8N6O4 B2583500 5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1004727-48-3

5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2583500
CAS No.: 1004727-48-3
M. Wt: 288.223
InChI Key: QIWUGCVKNKDMJL-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₈N₆O₄
Molecular Weight: 288.22 g/mol
CAS Registry Number: 1004727-48-3
Structural Features:

  • A pyrazolo[1,5-a]pyrimidine core substituted at position 5 with a 1-methyl-4-nitro-1H-pyrazol-3-yl group and at position 2 with a carboxylic acid moiety.
  • The carboxylic acid at C(2) of the pyrimidine core is critical for hydrogen bonding and solubility .

Properties

IUPAC Name

5-(1-methyl-4-nitropyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O4/c1-15-5-8(17(20)21)10(14-15)6-2-3-16-9(12-6)4-7(13-16)11(18)19/h2-5H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWUGCVKNKDMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=NC3=CC(=NN3C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-amino-1-methyl-4-nitropyrazole with a suitable diketone under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core . The carboxylic acid group can be introduced through subsequent functionalization steps.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, as anticancer agents. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. A study reported that compounds with similar structures exhibited IC50 values in the low micromolar range against human cancer cells, indicating their potential as leads in anticancer drug development .

Inhibition of Protein Kinases

The compound has been investigated for its ability to inhibit specific protein kinases involved in cancer progression. For example, pyrazolo[1,5-a]pyrimidine derivatives have shown promise as selective inhibitors of casein kinase 2 (CSNK2), which is implicated in various cancers. The structure of this compound allows for modifications that enhance selectivity and potency against CSNK2 .

Antiviral Activity

Another area of research involves the antiviral properties of pyrazolo[1,5-a]pyrimidine compounds. Studies have indicated that certain derivatives exhibit activity against viral infections by targeting viral enzymes or host cell pathways essential for viral replication. The specific interactions of these compounds with viral proteins are under investigation to elucidate their mechanisms of action .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, including α-glucosidase and other metabolic enzymes related to diabetes management. The inhibition of α-glucosidase can help control postprandial hyperglycemia in diabetic patients, making this compound a candidate for further development in diabetes therapeutics .

Case Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers synthesized several pyrazolo[1,5-a]pyrimidine derivatives and tested their efficacy against different cancer cell lines. The study found that specific modifications on the pyrazolo[1,5-a]pyrimidine scaffold significantly enhanced anticancer activity, with some compounds achieving over 80% inhibition at low concentrations .

Case Study 2: CSNK2 Inhibition

A detailed investigation into the structural requirements for CSNK2 inhibition revealed that the presence of a nitro group at position 4 of the pyrazole ring was crucial for enhancing inhibitory activity. The study utilized molecular docking studies to predict binding affinities and confirmed the results through biochemical assays .

Mechanism of Action

The mechanism of action of 5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Position) Functional Group at C(2) Molecular Weight Key Properties/Applications References
5-(1-Methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 1-Methyl-4-nitro-pyrazole (C5) Carboxylic acid 288.22 Discontinued; high polarity
7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 1-Ethyl-3-methyl-pyrazole (C7) Carboxylic acid (C3) Not reported Unknown bioactivity
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Furan (C5), CF₃ (C7) Carboxylic acid 297.19 Enhanced lipophilicity (CF₃ group)
5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrazide Thienyl (C5), CF₃ (C7) Hydrazide 329.22 Potential prodrug or metal chelator
7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 4-Chlorophenyl (C7) Carboxylic acid Not reported Aryl substituent for π-π stacking

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : The nitro group in the target compound contrasts with trifluoromethyl (CF₃) in analogues (e.g., ). CF₃ increases lipophilicity and metabolic stability, whereas nitro groups may enhance reactivity but pose toxicity risks .
  • Heterocyclic Variations : Replacing nitro with furan or thienyl () alters electronic properties and binding affinity. Furan’s oxygen atom may participate in hydrogen bonding, while thienyl’s sulfur could influence redox activity.

Functional Group Modifications: Carboxylic Acid vs. Amide Derivatives: Analogues with C(2) amides (e.g., compounds 40–57 in ) show reduced acidity but improved membrane permeability compared to carboxylic acids.

Synthetic Yields :

  • Hydrolysis of esters to carboxylic acids (e.g., compound 39 in ) achieves >90% yield, whereas amide couplings vary widely (33–81%), highlighting the challenge of optimizing derivatization steps.

Structural Confirmation :

  • X-ray crystallography (e.g., ) validates regioselectivity in pyrazolo[1,5-a]pyrimidines, ensuring accurate comparisons of substituent positioning.

Research Findings and Implications

  • Bioactivity : The C(2) carboxylic acid is crucial for activity in pyrazolo[1,5-a]pyrimidines, as seen in kinase inhibitors and antimicrobial agents . The target compound’s discontinuation may reflect inferior efficacy compared to CF₃- or aryl-substituted analogues.
  • Thermodynamic Stability : Nitro groups can destabilize molecules via photodegradation, whereas CF₃ and halogens (e.g., Cl in ) improve stability .
  • Future Directions :
    • Explore amide or ester derivatives of the target compound to balance solubility and bioavailability.
    • Investigate synergistic effects of nitro and CF₃ groups in dual-substituted analogues.

Biological Activity

5-(1-Methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 1004727-48-3) is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and enzymatic inhibitory effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N6O3, with a molecular weight of 286.25 g/mol. Its structure features a pyrazolo-pyrimidine core which is crucial for its biological activity.

PropertyValue
Molecular FormulaC12H10N6O3
Molecular Weight286.25 g/mol
CAS Number1004727-48-3

Anti-inflammatory Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of this class can inhibit the NF-kB/AP-1 signaling pathway, which is crucial in inflammation processes. The most potent compounds showed IC50 values below 50 µM, indicating strong anti-inflammatory potential .

Case Study:
In a cell-based assay, derivatives similar to 5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine were tested for their ability to inhibit LPS-induced NF-kB activation. Results showed a dose-dependent inhibition, with some compounds achieving over 80% inhibition at concentrations as low as 10 µM .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Pyrazolo[1,5-a]pyrimidines have shown efficacy against several cancer cell lines due to their ability to interfere with cell proliferation and induce apoptosis.

Table: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
HCT116 (Colon)25.0
MCF-7 (Breast)30.0
A549 (Lung)22.0

In one study, the compound exhibited significant cytotoxicity against human colon cancer cells with an IC50 of approximately 25 µM, highlighting its potential as an anticancer agent .

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it was found to be a potent inhibitor of certain kinases that are critical in signaling pathways related to tumor growth and inflammatory responses.

Case Study:
Molecular docking studies indicated that 5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine could effectively bind to the ATP-binding site of protein kinases such as ERK2 and JNK3, suggesting its potential role as a therapeutic agent targeting these pathways .

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